H-3,5-Diiodo-tyr-ome hcl

Lipophilicity Partition coefficient Membrane permeability

H-3,5-Diiodo-tyr-ome hcl (L-3,5-Diiodotyrosine methyl ester hydrochloride, CAS 151266-48-7) is a synthetic, single-enantiomer (L-configuration) diiodinated tyrosine derivative supplied as the hydrochloride salt of the methyl ester. It belongs to the class of iodotyrosine building blocks, distinguished by two covalent iodine atoms at positions 3 and 5 of the phenolic ring, a free α-amino group, and a methyl-esterified carboxyl terminus.

Molecular Formula C10H12ClI2NO3
Molecular Weight 483.47 g/mol
Cat. No. B12002468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-3,5-Diiodo-tyr-ome hcl
Molecular FormulaC10H12ClI2NO3
Molecular Weight483.47 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
InChIInChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H
InChIKeyRAXWZGMSMQUDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-3,5-Diiodo-tyr-ome hcl: Core Identity, Physicochemical Profile and Research-Grade Procurement Benchmarks


H-3,5-Diiodo-tyr-ome hcl (L-3,5-Diiodotyrosine methyl ester hydrochloride, CAS 151266-48-7) is a synthetic, single-enantiomer (L-configuration) diiodinated tyrosine derivative supplied as the hydrochloride salt of the methyl ester. It belongs to the class of iodotyrosine building blocks, distinguished by two covalent iodine atoms at positions 3 and 5 of the phenolic ring, a free α-amino group, and a methyl-esterified carboxyl terminus . Its molecular formula is C10H11NO3I2·HCl, with a molecular weight of 483.47–483.50 g/mol . The compound is recognized by the FDA Unique Ingredient Identifier (UNII) 571I0W8JCU and the MDL number MFCD00237694, establishing it as a distinct chemical entity within regulatory and chemical inventory systems [1].

Why H-3,5-Diiodo-tyr-ome hcl Cannot Be Replaced by 3,5-Diiodo-L-tyrosine or Mono-iodo Analogs in Quantitative Research


Substituting H-3,5-Diiodo-tyr-ome hcl with the free acid 3,5-diiodo-L-tyrosine (DIT), the mono-iodo methyl ester (MIT-ME), or the free base methyl ester introduces systematic changes in lipophilicity, ionization state, and reactivity that alter experimental outcomes. The hydrochloride salt of the methyl ester increases organic-phase partitioning (LogP ~1.64 for the methyl ester vs. LogP ~ −0.5 for free-acid DIT [1]), enhancing utility in organic synthesis and peptide coupling where aqueous solubility of DIT is a limitation. The free amino group (unprotected) combined with the methyl-ester-protected carboxyl creates a regioselective intermediate not achievable with N-protected building blocks (e.g., Boc-3,5-diiodo-Tyr-OMe) or fully deprotected DIT [2]. Furthermore, DITEM (the diiodotyrosine methyl ester conjugate with 3,5-diiodo-L-thyronine) has been shown to be immunogenic, inducing antibodies that cross-react with thyroxine—a property not reported for DIT alone . These structural distinctions make generic substitution scientifically invalid for applications requiring defined stereochemistry, controlled reactivity, or immunochemical specificity.

Quantitative Differentiation of H-3,5-Diiodo-tyr-ome hcl Versus Closest Analogs: A Comparator-Anchored Evidence Compilation


Lipophilicity Differential: Methyl Ester HCl Salt vs. Free Acid DIT Shifts LogP by Over 2 Units

The methyl ester of 3,5-diiodotyrosine (free base, CAS 76318-50-8) has a computed LogP of approximately 1.64, whereas 3,5-diiodo-L-tyrosine (free acid, DIT) has a measured LogP of approximately −0.5 [1]. The >2-log-unit difference reflects the methylation of the carboxyl group, which eliminates the ionized carboxylate at physiological pH and substantially increases partitioning into organic phases. This difference is critical for applications involving liquid-liquid extraction, reverse-phase chromatography retention, or passive membrane diffusion in cellular assays.

Lipophilicity Partition coefficient Membrane permeability Organic synthesis

Solid-State Stability and Handling: HCl Salt Melting Point (197–203 °C) and Defined Storage Conditions vs. Amorphous Free Base

H-3,5-Diiodo-tyr-ome hcl is characterized by a sharp melting point of 197–203 °C and appears as a light yellow crystalline powder, with a defined optical rotation of [a]20D = 8 ± 2° (C=1.06 in MeOH) . In contrast, the free base methyl ester (CAS 76318-50-8) is less extensively characterized in vendor specifications, with no standardized melting point or optical rotation consistently reported across suppliers. The hydrochloride salt form also exhibits defined solubility in DMSO and requires storage at 0–8 °C (or −20 °C for long-term storage), whereas the free base has more limited solubility characterization [1].

Thermal stability Crystallinity Storage Quality control

LDL Antioxidant Activity: DIT (Free Acid) Shows No Effect on Oxidation Kinetics, While Thyronines (T2, T3) Are Active—Implications for Methyl Ester Derivative Selection

In a systematic in vitro study of copper-induced LDL oxidation, diiodo-L-tyrosine (DIT) at 1 μM did not modify any parameter of the oxidation kinetics—neither lag phase (Tlag), maximum oxidation velocity (Vmax), nor maximum diene formation (Dmax)—in contrast to 3,5-diiodo-L-thyronine (T2) and L-thyronine (T0), which exhibited antioxidant efficiency equal to that of T3 [1]. Monoiodotyrosine (MIT) and molecular iodine (I2) also showed no antioxidant activity. This positions DIT and its derivatives as negative controls in antioxidant assays, whereas the thyronine scaffold (T2, T3, T4) is required for LDL-antioxidant efficacy. The methyl ester of DIT is anticipated to be even less active as an antioxidant because the esterified carboxyl cannot contribute to the 4′-hydroxy diphenyl ether motif critical for activity.

Antioxidant Lipid peroxidation LDL oxidation Thyroid hormone analogs

Immunogenic Cross-Reactivity with Thyroxine: DITEM vs. Non-Immunogenic DIT—A Dichotomy Relevant for Antibody Generation and Diagnostic Assay Development

L-3,5-Diiodotyrosine methyl ester hydrochloride (DITEM) has been demonstrated to be immunogenic in both animals and humans, eliciting antibodies that cross-react with thyroxine (T4) . This immunogenic property is attributed to its conjugate structure incorporating 3,5-diiodo-L-thyronine. In contrast, 3,5-diiodo-L-tyrosine (DIT, free acid) is an endogenous metabolic intermediate recognized as self by the immune system and does not independently generate cross-reactive anti-thyroxine antibodies when used as an immunogen [1]. DITEM has also been reported to bind to hydroxyl groups on proteins and has been explored for diagnosis of adult Graves' disease and thyroid cancer . Note: quantitative cross-reactivity percentages for DITEM-elicited antibodies against T4 are not publicly available in the primary literature; the evidence rests on qualitative immunogenicity reports.

Immunogenicity Thyroxine cross-reactivity Antibody generation Thyroid diagnostics

Regioselective Synthetic Utility: Unprotected α-Amino Group with Protected Carboxyl Enables Orthogonal Functionalization Not Possible with DIT or N-Protected Analogs

The free α-amino group with the methyl-ester-protected carboxyl of H-3,5-Diiodo-tyr-ome hcl enables C-terminal selective coupling reactions without requiring N-terminal deprotection steps. This contrasts with fully deprotected 3,5-diiodo-L-tyrosine (DIT), where both amino and carboxyl groups are reactive and require orthogonal protection strategies, and with Boc-3,5-diiodo-L-tyrosine methyl ester (CAS 128781-80-6), where the N-terminal Boc group must be removed before peptide elongation [1]. In the landmark synthesis of CO23, the first potent TRα-selective thyromimetic, a Boc-protected diiodotyrosine methyl ester served as the critical inner-ring iodinated building block, demonstrating that the methyl ester form is essential for constructing thyroid hormone analogs with receptor subtype selectivity [1][2].

Peptide synthesis Orthogonal protection Building block Thyroid hormone analog design

Iodotyrosine Deiodinase Substrate Discrimination: DIT vs. MIT Km Differential and Implications for Methyl Ester Non-Substrate Status

Human iodotyrosine deiodinase (IYD) discriminates between mono- and diiodotyrosine substrates: the Km for 3,5-diiodo-L-tyrosine (DIT) is 2.67 μM, whereas the Km for 3-iodo-L-tyrosine (MIT) is 1.35 μM, indicating approximately 2-fold higher affinity for the monoiodinated substrate . Critically, IYD requires a free carboxylate group for substrate recognition; the methyl ester derivative (H-3,5-Diiodo-tyr-ome hcl) is not a substrate for IYD and is not deiodinated [1]. This metabolic stability distinguishes the methyl ester from the free acid DIT for in vivo and cell-based studies where iodide salvage or metabolic deiodination would confound interpretation.

Iodotyrosine deiodinase Enzyme kinetics Substrate specificity Iodide salvage

Highest-Impact Application Scenarios for H-3,5-Diiodo-tyr-ome hcl Derived from Quantitative Differentiation Evidence


Synthesis of TRα-Selective Thyromimetics and Structure-Activity Relationship (SAR) Libraries

The H-3,5-Diiodo-tyr-ome hcl scaffold provides the inner-ring diiodotyrosine pharmacophore essential for thyroid hormone receptor (TR) binding, as demonstrated by the CO23/CO24 series of TRα-selective agonists synthesized from Boc-3,5-diiodo-Tyr-OMe [1]. The free amino group on the methyl ester allows direct coupling to outer-ring moieties via amide or urea linkages, while the 3,5-diiodo substitution pattern is critical for TR binding affinity. The hydrochloride salt form ensures reproducible weighing and dissolution in DMSO for high-throughput chemistry workflows. This compound is the preferred starting material over DIT (free acid) for constructing TR ligand libraries because it eliminates the need for carboxyl protection/deprotection steps.

Generation of Anti-Thyroxine Antibodies for Thyroid Diagnostic Immunoassay Development

DITEM (L-3,5-diiodotyrosine methyl ester hydrochloride conjugated to 3,5-diiodo-L-thyronine) has been shown to be immunogenic and to induce antibodies that cross-react with thyroxine (T4) . This property is leveraged in the development of radioimmunoassays (RIA) and ELISA kits for thyroid function testing. Unlike DIT, which is an endogenous self-antigen and does not independently elicit cross-reactive anti-T4 antibodies, DITEM-based immunogens can generate antisera with specificity for the thyronine epitope, making this compound indispensable for diagnostic reagent manufacturing.

Radiolabeled Tracer Precursor for SPECT/PET Thyroid Imaging and Metabolic Studies

The presence of two iodine atoms on the aromatic ring makes H-3,5-Diiodo-tyr-ome hcl a suitable precursor for radioiodination (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to generate high-specific-activity tracers for in vivo thyroid hormone metabolism imaging . The methyl ester protection of the carboxyl group prevents metabolic deiodination by iodotyrosine deiodinase (IYD), which requires a free carboxylate for substrate recognition [2]. This metabolic stability advantage over DIT is critical for achieving adequate tracer half-life in biodistribution studies.

Non-Antioxidant Negative Control in Lipid Peroxidation and Redox Biology Assays

The Chomard et al. (1998) study established that DIT (free acid) at 1 μM has no effect on copper-induced LDL oxidation parameters (Tlag, Vmax, Dmax), unlike thyronines T2 and T3 which are active antioxidants [3]. The methyl ester form serves as an appropriate non-antioxidant control compound when screening thyromimetic candidates for off-target redox activity, or as a baseline in structure-activity studies of the 4′-hydroxy diphenyl ether motif required for antioxidant efficacy.

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